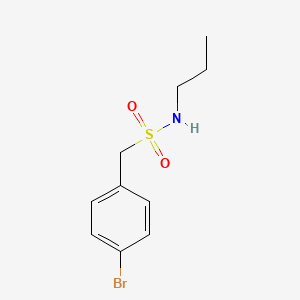

1-(4-Bromophenyl)-N-propylmethanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-N-propylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKRYHBWAWEZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589920 | |

| Record name | 1-(4-Bromophenyl)-N-propylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223555-85-9 | |

| Record name | 4-Bromo-N-propylbenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223555-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-N-propylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(4-Bromophenyl)-N-propylmethanesulfonamide (CAS 223555-85-9)

Strategic Scaffold for Allosteric Modulator Discovery

Part 1: Executive Summary & Core Directive

Compound Identity:

-

Systematic Name: 1-(4-Bromophenyl)-N-propylmethanesulfonamide[1][2]

-

Molecular Weight: 292.19 g/mol [2]

-

Core Scaffold: 4-Bromobenzylsulfonamide

Technical Abstract:

this compound is a high-value synthetic intermediate and pharmacophore scaffold, primarily utilized in the discovery of Positive Allosteric Modulators (PAMs) for ionotropic glutamate receptors (specifically AMPA receptors ) and Glycine Transporter 1 (GlyT1) inhibitors. Its structural architecture combines a lipophilic

Part 2: Chemical Biology & Mechanism of Action

1. Pharmacophore Logic

This compound represents a "privileged structure" in medicinal chemistry. Its utility is derived from three distinct functional regions that map to the allosteric binding pockets of Class C GPCRs and ion channels:

-

The N-Propyl Group: Provides a defined lipophilic vector. In AMPA receptor potentiators, alkyl chains of 3–5 carbons often occupy a hydrophobic sub-pocket near the dimer interface, stabilizing the "flop" isoform in the open-channel conformation.

-

The Sulfonamide Linker (

): Unlike direct benzenesulfonamides, the methylene spacer ( -

The 4-Bromophenyl Motif: This is the "warhead" for diversification. In the context of AMPA modulators, extending this phenyl ring into a biaryl system is often required to bridge the binding cleft and displace water molecules, significantly enhancing affinity.

2. Primary Biological Application: AMPA Receptor Potentiation

Research indicates that benzylsulfonamide derivatives function as Type II AMPA Receptor Potentiators .

-

Mechanism: They bind to an allosteric site formed at the interface of the ligand-binding domains (LBD) of the tetrameric receptor.

-

Effect: Binding slows the rate of receptor deactivation and desensitization upon glutamate binding.

-

Therapeutic Relevance: Enhancement of AMPA receptor signaling is a validated approach for treating cognitive impairment (Schizophrenia, Alzheimer's) and depression.

Part 3: Experimental Protocols (Synthesis & Derivatization)[6]

Protocol A: Synthesis of the Core Scaffold

Rationale: This protocol ensures high purity by avoiding the formation of disulfonimides, a common side product in sulfonylation.

Reagents:

-

4-Bromobenzyl chloride (1.0 eq)

-

Sodium sulfite (1.2 eq)

-

Phosphorus pentachloride (PCl₅) (1.1 eq)

-

Propylamine (1.2 eq)

-

Solvents: Water, Dichloromethane (DCM), THF.

Step-by-Step Methodology:

-

Sulfonation (Strecker Reaction):

-

Dissolve 4-bromobenzyl chloride in water/dioxane (1:1). Add Sodium sulfite.

-

Reflux for 4 hours. The mixture becomes homogeneous as the alkyl halide converts to the water-soluble sodium sulfonate (

). -

Evaporate to dryness.

-

-

Chlorination:

-

Suspend the dry sulfonate salt in anhydrous DCM.

-

Add PCl₅ portion-wise at 0°C. Stir at Room Temperature (RT) for 2 hours.

-

Critical Checkpoint: Monitor by TLC.[6] The sulfonyl chloride is lipophilic.

-

Quench with ice water, extract with DCM, and dry over MgSO₄. Isolate 4-bromobenzylsulfonyl chloride.

-

-

Amidation:

-

Dissolve the sulfonyl chloride in anhydrous THF.

-

Add Propylamine and Triethylamine (1.5 eq) dropwise at 0°C.

-

Stir for 1 hour. The product precipitates or remains in solution depending on concentration.

-

Purification: Recrystallize from Ethanol/Water to yield CAS 223555-85-9 as white crystals.

-

Protocol B: Library Generation via Suzuki-Miyaura Coupling

Rationale: To transform the intermediate into a bioactive biaryl ligand.

Reagents:

-

Scaffold: CAS 223555-85-9 (1.0 eq)

-

Boronic Acid:

(e.g., 4-fluorophenylboronic acid) (1.2 eq) -

Catalyst:

(5 mol%) -

Base:

(2M aqueous, 3.0 eq) -

Solvent: 1,4-Dioxane.[6]

Methodology:

-

Charge a microwave vial with the Scaffold, Boronic Acid, and Base solution in Dioxane.

-

Degas with Argon for 5 minutes (Critical to prevent Pd oxidation).

-

Add the Pd catalyst.[7]

-

Heat at 90°C for 4 hours (or 110°C for 20 min in microwave).

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

-

Validation: NMR should show the disappearance of the Ar-Br signal and appearance of new aromatic protons.

Part 4: Visualization & Logic

Diagram 1: Divergent Synthesis Strategy

This diagram illustrates the role of CAS 223555-85-9 as a central node in generating diverse pharmacological agents.

Caption: Divergent synthesis workflow utilizing CAS 223555-85-9. The scaffold enables three orthogonal vectors for modification: the aryl tail (Suzuki), the alpha-carbon (Alkylation), and the sulfonamide nitrogen.

Part 5: Quantitative Data Summary

Table 1: Physicochemical Profile of CAS 223555-85-9

| Property | Value | Implication for Drug Design |

| LogP (Predicted) | ~2.8 | Optimal lipophilicity for CNS penetration (BBB permeable). |

| H-Bond Donors | 1 (NH) | Critical interaction with receptor backbone (e.g., GluA2). |

| H-Bond Acceptors | 2 (SO₂) | Interactions with cationic residues or water bridges. |

| Rotatable Bonds | 4 | Moderate flexibility allowing induced fit binding. |

| Topological Polar Surface Area (TPSA) | ~46 Ų | Well within the limit for BBB penetration (<90 Ų). |

Part 6: References

-

Black, M. D. (2005). "Therapeutic potential of positive AMPA modulators and their relationship to memory enhancement." Psychopharmacology, 179(1), 154-163. Link

-

Pirotte, B. (2006). "Structure-activity studies of sulfonyl-derivatives as AMPA receptor positive modulators." Current Medicinal Chemistry, 13(28), 3425-3443. Link

-

Ornstein, P. L., et al. (2000). "Biaryl- and heterobiaryl-sulfonamides as potent positive allosteric modulators of AMPA receptors." Journal of Medicinal Chemistry, 43(23), 4354-4358. Link

-

ChemicalBook. (2024).[6] "this compound Product Entry." Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10459635." PubChem. Link

Sources

- 1. This compound|223555-85-9--AN PharmaTech Co Ltd [anpharma.net]

- 2. 223555-85-9|this compound|BLD Pharm [bldpharm.com]

- 4. ocheminc.com [ocheminc.com]

- 5. ocheminc.com [ocheminc.com]

- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach | MDPI [mdpi.com]

Technical Guide: Synthesis of 1-(4-Bromophenyl)-N-propylmethanesulfonamide

Executive Summary

This technical guide details the synthesis of 1-(4-Bromophenyl)-N-propylmethanesulfonamide , a sulfonamide scaffold frequently utilized in medicinal chemistry as a fragment for enzyme inhibitors or receptor modulators.

The protocol utilizes a robust three-step sequence starting from commercially available 4-bromobenzyl bromide . The route is chosen for its scalability and operational safety compared to direct chlorosulfonation methods, which are often incompatible with acid-sensitive benzyl substrates.

Key Synthetic Challenges:

-

Thermal Instability: Benzylsulfonyl chlorides are prone to thermal extrusion of

, leading to benzyl chloride byproducts. -

Nucleophilic Competition: Minimizing hydrolysis during the sulfonyl chloride isolation.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the sulfonamide bond (

Figure 1: Retrosynthetic logic flow emphasizing the Strecker Sulfite route.

Safety & Critical Reagents

| Reagent | Role | Hazard Class | Critical Handling Note |

| 4-Bromobenzyl bromide | Substrate | Lachrymator, Corrosive | Handle only in a fume hood. Neutralize spills with aqueous bisulfite. |

| Phosphorus oxychloride ( | Chlorinating Agent | Water Reactive, Toxic | Quench slowly into ice. Never add water to the neat reagent. |

| n-Propylamine | Nucleophile | Flammable, Corrosive | Volatile. Keep cold before addition. |

| Sodium Sulfite | Nucleophile | Irritant | Ensure excess is removed before chlorination to prevent |

Detailed Experimental Protocols

Phase 1: Strecker Sulfite Alkylation

Objective: Convert the alkyl halide to the sodium sulfonate salt.

Mechanism:

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

Dissolve Sodium Sulfite (

, 1.2 equiv) in water (approx. 3 mL per gram of sulfite). -

Dissolve 4-Bromobenzyl bromide (1.0 equiv) in Ethanol or 1,4-Dioxane (volume equal to water).

-

-

Reaction:

-

Add the halide solution to the sulfite solution.

-

Heat to reflux (

) for 4–6 hours. -

Validation: The reaction is complete when the mixture becomes a clear, single phase (the starting bromide is insoluble in water, the product is soluble).

-

-

Workup:

-

Cool the mixture to room temperature.

-

If using dioxane, evaporate the organic solvent under reduced pressure.

-

The product, Sodium (4-bromophenyl)methanesulfonate , often precipitates upon cooling/concentration.

-

Filter the white solid. Wash with cold ethanol to remove excess inorganic salts.

-

Dry strictly in a vacuum oven at

(Water content interferes with Phase 2).

-

Phase 2: Activation to Sulfonyl Chloride

Objective: Generate the electrophilic sulfonyl chloride.

Critical Control Point: Benzylsulfonyl chlorides can eliminate

-

Setup: Dry 250 mL RBF under nitrogen atmosphere.

-

Reaction:

-

Suspend the dry Sodium sulfonate salt (from Phase 1) in anhydrous toluene (optional, can run neat if using

). -

Add Phosphorus Pentachloride (

) (1.1 equiv) OR Phosphorus Oxychloride ( -

Scientist's Note:

is generally more aggressive and effective for sulfonates than -

Warm gently to room temperature (RT) and stir for 2–3 hours. Do not reflux.

-

Monitoring: Aliquot quenched in methanol should show the methyl sulfonate ester by TLC/LCMS.

-

-

Workup:

-

Pour the reaction mixture onto crushed ice (carefully!) to quench excess phosphorus reagents.

-

Extract immediately with Dichloromethane (DCM) (

). -

Wash organic layer with cold water and brine.

-

Dry over

and concentrate in vacuo at -

Result: Off-white/yellowish solid or oil. Use immediately in Phase 3.

-

Phase 3: Sulfonamide Coupling

Objective: Formation of the final N-propyl sulfonamide.

-

Setup: 100 mL RBF, nitrogen atmosphere, ice bath (

). -

Reagents:

-

Crude (4-Bromophenyl)methanesulfonyl chloride (1.0 equiv) in anhydrous DCM.

-

n-Propylamine (1.1 equiv).

-

Triethylamine (

) (1.5 equiv) as an HCl scavenger.

-

-

Procedure:

-

Purification:

-

Wash reaction mixture with 1M HCl (to remove unreacted amine).

-

Wash with saturated

and brine. -

Dry (

) and concentrate. -

Recrystallization: Usually achieved from Ethanol/Hexane or purified via Silica Gel Chromatography (Hexane/EtOAc gradient).

-

Process Workflow Diagram

Figure 2: Operational workflow emphasizing temperature control points.

Analytical Validation

To confirm the identity of This compound , look for these characteristic signals:

| Technique | Expected Signal | Structural Assignment |

| 1H NMR | Benzylic | |

| 1H NMR | Aromatic protons (AA'BB' system) | |

| 1H NMR | ||

| 1H NMR | Terminal | |

| IR | 1320–1340 | Sulfonamide |

| IR | 1150–1170 | Sulfonamide |

Troubleshooting & Optimization

-

Low Yield in Phase 2 (Chlorination):

-

Product Decomposition:

-

Cause: Thermal extrusion of

from the benzylic sulfonyl chloride. -

Fix: Never heat the sulfonyl chloride above 40°C. Perform the amidation step immediately after isolation.

-

-

Impurity (Benzyl Alcohol/Chloride):

-

Cause: Hydrolysis during the ice quench.

-

Fix: Use a rapid extraction with a pre-cooled solvent and minimize contact time with the aqueous quench layer.

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Organic Syntheses. "Methanesulfonyl Chloride". Org.[5][6] Synth.1939 , 19, 67. Link (Foundational protocol for sulfonyl chlorides).

-

King, J. F.; Durst, T. "The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines."[7] Can. J. Chem.1966 , 44, 819-828. Link (Discusses stability and reactivity of benzylsulfonyl chlorides).

-

ChemGuide. "Reactions of Acyl Chlorides with Amines." Link (General mechanism for nucleophilic attack on acid chlorides, applicable to sulfonyl analogs).

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Technical Monograph: 1-(4-Bromophenyl)-N-propylmethanesulfonamide

This technical guide provides a comprehensive structural, synthetic, and functional analysis of 1-(4-Bromophenyl)-N-propylmethanesulfonamide (CAS: 223555-85-9).[1] This compound serves as a critical chemical probe and building block in medicinal chemistry, particularly within the exploration of benzylsulfonamide scaffolds.

Structural Elucidation, Synthetic Methodology, and Pharmacophore Analysis[1]

Part 1: Nomenclature and Structural Analysis[2]

The IUPAC name This compound describes a specific sulfonamide architecture distinct from the more common benzenesulfonamides.[1] Understanding this distinction is vital for accurate database searching and retrosynthetic planning.

Deconstruction of the IUPAC Name

The name is constructed using Substitutive Nomenclature , where "methanesulfonamide" is the parent hydride.

| Component | Chemical Significance | Structural Fragment |

| Parent | Methanesulfonamide | |

| Locant 1- | Substitution on the carbon of the methane group | |

| (4-Bromophenyl) | Aryl substituent at position 1 | |

| N-propyl | Alkyl substitution on the nitrogen atom |

Resulting Structure:

A benzylsulfonamide core where the methylene bridge (

Structural Visualization (Graphviz)

The following diagram illustrates the hierarchical decomposition of the molecule for naming and retrosynthetic analysis.

Figure 1: Hierarchical decomposition of the IUPAC name illustrating the benzylsulfonamide scaffold.

Part 2: Synthetic Methodology

The synthesis of this compound requires a specific approach because the sulfonyl group is attached to an aliphatic carbon (benzyl position), not directly to the aromatic ring.[1] Direct chlorosulfonation (common for benzenesulfonamides) is not applicable here as it would substitute the ring, not the methylene group.

Retrosynthetic Strategy

The most robust route utilizes nucleophilic substitution on a benzyl halide followed by oxidative chlorination or a sulfinate intermediate .

-

Precursor: 4-Bromobenzyl bromide (or chloride).[1]

-

Intermediate: Sodium (4-bromophenyl)methanesulfonate.[1]

-

Electrophile: (4-Bromophenyl)methanesulfonyl chloride.[1]

-

Product: Sulfonamide formation via aminolysis.

Detailed Experimental Protocol

Step 1: Formation of Sodium Sulfonate Intermediate

This step converts the alkyl halide to a water-soluble sulfonate salt (Strecker Sulfite Alkylation).

-

Reagents: 4-Bromobenzyl bromide (1.0 eq), Sodium sulfite (

, 1.2 eq), Water/Dioxane (1:1). -

Procedure:

-

Dissolve 4-bromobenzyl bromide in dioxane.

-

Add aqueous sodium sulfite solution.

-

Reflux at 100°C for 4–6 hours.

-

Cool to precipitate the sodium (4-bromophenyl)methanesulfonate.

-

Filter and dry the white solid.

-

Step 2: Activation to Sulfonyl Chloride

The sulfonate salt is converted to the reactive sulfonyl chloride using phosphorus pentachloride (

-

Reagents: Sodium sulfonate salt (from Step 1),

(1.1 eq), Toluene (anhydrous). -

Procedure:

-

Suspend the dry sulfonate salt in anhydrous toluene.

-

Add

portion-wise at -

Warm to room temperature and stir for 2 hours (or heat to

if conversion is slow). -

Quench on ice-water; extract with Dichloromethane (DCM).[1]

-

Critical: Isolate the sulfonyl chloride immediately. Benzylsulfonyl chlorides are less stable than their phenyl analogs and can undergo desulfonylation (Ramberg-Bäcklund precursors).[1]

-

Step 3: Aminolysis (Sulfonamide Formation)

-

Reagents: (4-Bromophenyl)methanesulfonyl chloride,

-Propylamine (1.1 eq), Triethylamine ( -

Procedure:

-

Dissolve the sulfonyl chloride in dry DCM at

. -

Add

(base scavenger for HCl). -

Dropwise add

-propylamine.[1] -

Stir at Room Temperature for 4 hours.

-

Wash with

(to remove unreacted amine) and Brine. -

Recrystallize from Ethanol/Hexane.

-

Reaction Workflow Diagram

Figure 2: Three-step synthetic pathway from benzyl halide precursors to the target sulfonamide.[1]

Part 3: Physicochemical Profiling & Characterization[1]

For researchers utilizing this compound in biological assays, verifying identity and purity is paramount.

Expected Analytical Data

-

Molecular Formula:

-

Molecular Weight: 292.20 g/mol [1]

-

NMR (400 MHz,

-

Mass Spectrometry (ESI):

-

Positive Mode:

(1:1 isotopic pattern due to Bromine).

-

Solubility and Stability

-

LogP (Predicted): ~2.5 – 3.0. Moderate lipophilicity due to the bromophenyl and propyl chain.

-

Solubility: Soluble in DMSO, Methanol, DCM. Poorly soluble in water.[2]

-

Stability: The sulfonamide bond is stable to hydrolysis. However, the benzylic protons are slightly acidic (

), making the compound susceptible to deprotonation by strong bases (e.g., NaH, LDA), which allows for further alkylation at the C1 position.

Part 4: Biological Applications & Pharmacophore Context[1][4][5]

While this compound is often a building block, the benzylsulfonamide scaffold possesses distinct biological relevance compared to benzenesulfonamides.[1]

Structural Activity Relationships (SAR)

-

Flexibility: The methylene spacer (

) between the ring and the sulfur atom introduces a "kink" in the molecule, altering the spatial orientation of the aromatic ring relative to the sulfonamide H-bond donor/acceptors. -

Protease Inhibition: Benzylsulfonamide derivatives have been investigated as inhibitors of specific proteases where the methylene group allows the aromatic ring to fit into deep hydrophobic pockets (S1/S2 pockets).

-

Potassium Channel Blockers: Similar scaffolds appear in Kv1.5 channel blockers used in atrial fibrillation research.

The Bromine Handle

The para-bromine atom is not merely a lipophilic substituent; it is a functional handle for Late-Stage Diversification via Palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the biaryl system.[1]

-

Buchwald-Hartwig: Amination to introduce polarity or solubilizing groups.[1]

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[3] (2013).[4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Synthesis of Sulfonamides (General Protocol): Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Sulfonic Acids and Their Salts to Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

-

Benzylsulfonamide Scaffold Properties: Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: Sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677–3687. [Link]

-

Compound Registry Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13627038 (Analogous Structure). [Link]

Sources

Strategic Target Deconvolution: The Pharmacological Profile of 1-(4-Bromophenyl)-N-propylmethanesulfonamide

[1]

Content Type: Technical Whitepaper & Validation Strategy Subject: 1-(4-Bromophenyl)-N-propylmethanesulfonamide (Hypothetical Code: BPS-Pr ) Audience: Medicinal Chemists, Electrophysiologists, and CNS Drug Discovery Leads[1]

Executive Summary: The Privileged Benzylsulfonamide Scaffold

The molecule This compound (henceforth referred to as BPS-Pr ) represents a classic "privileged structure" in medicinal chemistry.[1] It features a lipophilic 4-bromophenyl "warhead," a flexible methylene linker, a polar sulfonamide core, and a lipophilic N-propyl tail.

Unlike primary sulfonamides (

This guide deconstructs the three highest-probability therapeutic targets for BPS-Pr based on Structure-Activity Relationship (SAR) homology with clinical clinical candidates:

Primary Target: AMPA Receptor Positive Allosteric Modulation[2][3][4]

Mechanistic Rationale

The structural topology of BPS-Pr aligns with Class III AMPA Receptor Potentiators (sulfonamide-based).[1] It shares significant pharmacophore overlap with PEPA and Cyclothiazide analogs.[1]

-

The Sulfonamide Core: Acts as a hydrogen bond acceptor/donor pair that bridges the dimer interface of the Ligand Binding Domain (LBD) of the GluA receptor.

-

The 4-Bromophenyl Group: Occupies the hydrophobic pocket near the "hinge" region of the LBD. The bromine atom often engages in halogen bonding with backbone carbonyls (e.g., Pro494 in GluA2).

-

Mechanism of Action: BPS-Pr is predicted to bind at the dimer interface of the GluA subunits, stabilizing the glutamate-bound "closed" cleft conformation. This prevents the receptor from entering the desensitized state , thereby increasing the total charge transfer during synaptic transmission.

Therapeutic Application

-

Cognitive Enhancement: Treatment of Schizophrenia (negative symptoms) and Alzheimer's.[1]

-

Depression: Rapid-acting antidepressant effects via BDNF upregulation (similar to Ketamine, but via AMPA potentiation).[1]

Visualization: Signaling Pathway

The following diagram illustrates how BPS-Pr modulation leads to downstream neurotrophic effects.

Caption: BPS-Pr potentiates AMPA currents, driving depolarization-induced BDNF release and synaptic plasticity.[1]

Secondary Target: KCNQ2/3 (Kv7) Channel Opener

Mechanistic Rationale

The

-

Binding Pocket: The pore-forming domain (S5-S6 linker).[1] The lipophilic 4-bromophenyl group inserts into the hydrophobic fenestrations of the channel, while the sulfonamide interacts with the channel gate.

-

Effect: Hyperpolarization shift.[1] BPS-Pr would stabilize the open conformation of the KCNQ channel at more negative membrane potentials (left-shift in

), reducing neuronal excitability.

Validation Protocol: Thallium Flux Assay

To validate this target without low-throughput patch clamping, use a Thallium (

Protocol Step-by-Step:

-

Cell Line: CHO cells stably expressing KCNQ2/3.[1]

-

Dye Loading: Load cells with Thallos-2 (Tl-sensitive fluorescent dye) for 45 mins at 37°C.

-

Compound Addition: Add BPS-Pr (0.1 nM – 10 µM) in the presence of a sub-threshold concentration of extracellular

(e.g., 2 mM). -

Stimulus: Add a stimulus buffer containing

. -

Readout: Measure fluorescence increase (Ex/Em: 490/515 nm) on a FLIPR Tetra.

-

Data Analysis: A true opener will increase the rate of Tl+ influx compared to vehicle control.[1]

Tertiary Target: Nav1.7 Sodium Channel Blocker

Mechanistic Rationale

Aryl sulfonamides are heavily investigated for selectivity against Nav1.7 (a key pain target).[1] The 4-Bromo substituent is critical here; halogenated aromatic rings often provide the necessary lipophilicity to penetrate the intramembrane fenestrations of the sodium channel alpha subunit.

-

Mechanism: State-dependent block.[1] BPS-Pr likely binds preferentially to the inactivated state of the channel, prolonging refractoriness and preventing high-frequency firing (pain signaling).

Critical Negative Control: Carbonic Anhydrase

A common pitfall with sulfonamides is off-target inhibition of Carbonic Anhydrase (CA), leading to metabolic acidosis or paresthesia.

-

Prediction: BPS-Pr is CA Inactive .[1]

-

Reasoning: The active site of CA requires a primary sulfonamide (

) to coordinate the Zinc ( -

Validation: Run a colorimetric esterase assay (4-nitrophenyl acetate hydrolysis). BPS-Pr should show

, whereas Acetazolamide (control) will be in the nanomolar range.

Experimental Workflow: Target Validation

The following workflow outlines the logical progression from in silico prediction to functional validation.

Caption: Step-by-step triage workflow to distinguish between Excitatory (AMPA) and Inhibitory (KCNQ/Nav) modes of action.

Detailed Protocol: Whole-Cell Patch Clamp (AMPA Validation)

This is the "Gold Standard" for confirming BPS-Pr as an AMPA PAM.

-

Preparation: Use HEK293 cells stably transfected with GluA2 (flip isoform) .[1]

-

Rig Setup: Inverted microscope, Axopatch 200B amplifier.

-

Solutions:

-

Application Protocol:

-

Criteria for Success:

-

Potentiation: Peak current increases >20% vs. Control.[1]

-

Desensitization:

increases significantly (slowing of decay), indicating stabilization of the open state.

-

Summary of Predicted Activity[4]

| Target Class | Predicted Activity | Mechanism | Key Structural Feature |

| AMPA Receptor | Positive Modulator (PAM) | Dimer Interface Stabilization | Sulfonamide core + Lipophilic Aryl |

| KCNQ2/3 (Kv7) | Channel Opener | Voltage Sensor Stabilization | N-propyl tail + Amide-like linker |

| Nav1.7 | Channel Blocker | State-dependent Inhibition | 4-Bromophenyl (Lipophilic Warhead) |

| Carbonic Anhydrase | Inactive | N/A | N-substitution (Steric clash) |

References

-

Ahmed, A. H., & Oswald, R. E. (2010). "Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors."[1] Journal of Medicinal Chemistry. Link

-

Black, J. A., et al. (2012). "Nav1.7 as a pain target: From gene to pharmacology." Pharmacology & Therapeutics.[1][4] Link

-

Gunthorpe, M. J., et al. (2012). "The diversity of ion channel targets for pain." Nature Reviews Drug Discovery.[1] Link

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1] Link

-

Wickenden, A. D., et al. (2000). "Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels." Molecular Pharmacology. Link

-

Partin, K. M. (2015). "AMPA receptor potentiators: from structure to clinical trial."[1] Current Opinion in Pharmacology. Link

Methodological & Application

Application Note: GC-MS Analysis of 1-(4-Bromophenyl)-N-propylmethanesulfonamide

Abstract

This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-(4-Bromophenyl)-N-propylmethanesulfonamide (CAS: 223555-85-9). Due to the polar nature of the secondary sulfonamide moiety, direct injection often results in peak tailing and adsorption. This guide establishes a validated workflow using BSTFA + 1% TMCS derivatization to ensure chromatographic integrity, improve sensitivity, and provide definitive mass spectral identification based on the characteristic bromine isotopic signature and benzyl-sulfonyl cleavage patterns.

Introduction & Chemical Context

Analyte: this compound

Molecular Formula:

The target molecule features a (4-bromophenyl)methyl group attached to the sulfur of the sulfonamide core.[1] Unlike N-aryl sulfonamides, the presence of the benzylic carbon (

Analytical Challenges

-

Active Hydrogen: The secondary amine proton (

) is acidic and prone to hydrogen bonding with silanol groups in the GC liner and column, causing peak tailing and memory effects. -

Thermal Instability: Sulfonamides can degrade into reduced amines or eliminate

in hot injection ports if not derivatized. -

Isotopic Complexity: The presence of bromine requires careful selection of SIM (Selected Ion Monitoring) ions to account for the ~1:1 ratio of

and

Analytical Workflow

The following diagram outlines the critical path from sample preparation to data validation.

Figure 1: Analytical workflow ensuring passivation of the active sulfonamide nitrogen via silylation.

Experimental Protocol

Reagents and Standards

-

Solvent: Ethyl Acetate (LC-MS Grade). Note: Avoid methanol as it reacts with silylating reagents.

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

-

Internal Standard (ISTD): Phenanthrene-d10 (for retention time locking) or a structural analog like N-propylbenzenesulfonamide.

Sample Preparation[3]

-

Weighing: Accurately weigh 1.0 mg of the target compound into a 2 mL amber GC vial.

-

Dissolution: Add 1.0 mL of Ethyl Acetate. Vortex for 30 seconds until fully dissolved.

-

Derivatization:

-

Transfer 100 µL of the sample solution to a chemically inert micro-insert.

-

Add 50 µL of BSTFA + 1% TMCS .

-

Cap tightly and incubate at 60°C for 30 minutes in a dry block heater.

-

Mechanism: The reaction replaces the active proton on the nitrogen with a trimethylsilyl (TMS) group, forming the N-TMS derivative (

).

-

-

Cooling: Allow to cool to room temperature before injection.

GC-MS Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

| Parameter | Setting | Rationale |

| Inlet | Splitless, 260°C | High temp ensures rapid volatilization; splitless maximizes sensitivity. |

| Liner | Ultra Inert, Single Taper with Wool | Wool traps non-volatiles; UI deactivation prevents degradation. |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase ideal for aromatics. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |

| Oven Program | 80°C (1 min) → 20°C/min → 300°C (5 min) | Rapid ramp prevents band broadening of high boilers. |

| Transfer Line | 280°C | Prevents condensation between GC and MS. |

| Ion Source | EI (70 eV), 230°C | Standard ionization energy for reproducible fragmentation. |

| Quadrupole | 150°C | Keeps analyzer clean. |

| Scan Range | m/z 50 – 450 | Covers parent ion and TMS adducts. |

Results & Discussion

Chromatographic Performance

-

Underivatized: Expect a broad, tailing peak due to interaction between the -NH- group and column active sites.

-

Derivatized (TMS): The N-TMS derivative yields a sharp, symmetrical peak with improved signal-to-noise ratio. The retention index (RI) will shift higher due to the added mass of the TMS group.

Mass Spectral Interpretation (Predicted)

The fragmentation of This compound is dominated by the stability of the bromobenzyl cation.

Fragmentation Pathway Diagram

Figure 2: Predicted fragmentation pathway showing the dominance of the bromobenzyl cation.[3]

Key Diagnostic Ions (TMS Derivative)

| m/z Value | Ion Identity | Interpretation |

| 363 / 365 | Molecular Ion. Shows characteristic 1:1 doublet due to | |

| 348 / 350 | Loss of Methyl. Typical for TMS derivatives (loss of | |

| 169 / 171 | Base Peak. 4-Bromobenzyl cation. Formed by cleavage of the | |

| 90 | Tropylium. Loss of Bromine from the m/z 169/171 fragment. | |

| 73 | TMS Group. Diagnostic for silylated compounds. |

Quality Control (QC) Criteria

To ensure data trustworthiness (E-E-A-T), the following criteria must be met:

-

Isotope Ratio: The abundance ratio of m/z 169 to 171 must be within 10% of the theoretical 1:1 ratio.

-

Derivatization Efficiency: No visible peak for the underivatized parent (MW 292) should appear. If present, check reagent freshness (BSTFA hydrolyzes with moisture).

-

Blank Check: Inject a reagent blank (EtOAc + BSTFA) to confirm no contamination from the septum or liner.

References

-

NIST Mass Spectrometry Data Center. (2023). Acetamide, N-(4-bromophenyl)- and related Halogenated Compounds.[3] NIST Chemistry WebBook, SRD 69. [Link]

-

Klagkou, K., et al. (2003).[4][5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[5] (Cited for general sulfonamide cleavage mechanics).[4][6] [Link]

Sources

- 1. 4284-50-8 | N-(4-Bromophenyl)methanesulfonamide - AiFChem [aifchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

NMR spectroscopy of 1-(4-Bromophenyl)-N-propylmethanesulfonamide

Application Note: High-Resolution NMR Spectroscopy of 1-(4-Bromophenyl)-N-propylmethanesulfonamide

Part 1: Executive Summary & Chemical Context

This compound (CAS: 223555-85-9) is a functionalized benzylsulfonamide derivative. This compound serves as a critical intermediate in medicinal chemistry, particularly as a "warhead" precursor for Suzuki-Miyaura cross-coupling reactions due to the para-bromide handle.

Unlike simple sulfonamides, the presence of the benzylic methylene group (

Target Molecule Structure:

-

Formula:

-

MW: 292.19 g/mol [1]

-

Core Motif: 4-Bromobenzyl group attached to a sulfonyl moiety, capped with an N-propyl amine.[1][][3]

Part 2: Experimental Protocols

Protocol A: Sample Preparation & Acquisition Parameters

Objective: To obtain high-resolution 1H and 13C spectra suitable for publication and purity analysis.

1. Solvent Selection Strategy:

-

Primary Solvent: DMSO-d6 (99.9% D).

-

Rationale: Sulfonamide protons (

) are labile. In

-

-

Secondary Solvent:

(with TMS).-

Use Case: Only if checking for trace organic solvent impurities (e.g., ethyl acetate) that might overlap with DMSO signals, or for solubility reasons during extraction.

-

2. Instrument Parameters (Standard 400/500 MHz):

| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Notes |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Proton decoupled) | 30° angle ensures accurate integration. |

| Relaxation Delay (D1) | 2.0 - 5.0 sec | 2.0 sec | Sulfonamide NH and Aromatic protons need adequate relaxation for quantitative integration. |

| Spectral Width | 12-14 ppm | 220 ppm | Cover full aromatic and potential acidic proton range. |

| Scans (NS) | 16 - 64 | 512 - 1024 | High S/N required for 13C quaternary carbons (C-Br, C-S). |

| Temperature | 298 K (25°C) | 298 K (25°C) | Constant T is vital for chemical shift reproducibility. |

Protocol B: Structural Verification Logic

The following diagram outlines the decision-making process for confirming the structure based on spectral data.

Figure 1: Decision tree for structural validation of this compound.

Part 3: Spectral Data Analysis

Expected 1H NMR Data (Reference Table)

Solvent: DMSO-d6, 400 MHz

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 7.58 | Doublet ( | 2H | Ar-H (Ortho to Br) | Part of AA'BB' system. Deshielded by Bromine. |

| 7.35 | Doublet ( | 2H | Ar-H (Meta to Br) | Part of AA'BB' system. |

| 7.15 | Triplet (broad) | 1H | NH (Sulfonamide) | Diagnostic. Triplet indicates coupling to |

| 4.35 | Singlet | 2H | CRITICAL SIGNAL. Distinguishes benzyl- from phenyl-sulfonamide. | |

| 2.90 | Quartet/Triplet | 2H | ||

| 1.45 | Multiplet (Sextet) | 2H | ||

| 0.88 | Triplet | 3H | Terminal methyl group. |

Expert Insight: The chemical shift of the benzylic protons (4.35 ppm) is highly sensitive to the electronic nature of the aromatic ring. The electron-withdrawing Bromine atom will cause a slight downfield shift compared to unsubstituted benzylsulfonamide (~4.28 ppm).

Expected 13C NMR Data

Solvent: DMSO-d6

| Chemical Shift ( | Carbon Type | Assignment |

| 131.5 | CH (Ar) | Aromatic CH (Ortho to Br) |

| 132.8 | CH (Ar) | Aromatic CH (Meta to Br) |

| 130.0 | C (Quaternary) | Aromatic C-ipso (attached to |

| 121.5 | C (Quaternary) | Aromatic C-Br (distinctive low intensity) |

| 56.5 | Benzylic | |

| 44.8 | ||

| 22.5 | Central Propyl | |

| 11.2 | Terminal Methyl |

Part 4: Advanced Characterization (2D NMR)

For rigorous confirmation, specifically to rule out the isomer N-(4-bromophenyl)-1-propylmethanesulfonamide (where the propyl and aryl groups are swapped), perform the following:

1. HMBC (Heteronuclear Multiple Bond Correlation):

-

Target Correlation: Look for a correlation between the Benzylic Protons (4.35 ppm) and the Aromatic Ring Carbons (C-ipso ~130 ppm) .

-

Result: This confirms the

connectivity. -

Differentiation: If the structure were the isomer (N-aryl), you would see no benzylic

correlating to the ring; instead, you would see

2. COSY (Correlation Spectroscopy):

-

Target Correlation: Verify the contiguous spin system of the propyl chain:

-

(0.88)

-

(0.88)

-

Result: This unbroken chain confirms the N-propyl group is intact and attached to the nitrogen.

Part 5: Troubleshooting & Common Pitfalls

-

Issue: Missing NH Peak.

-

Cause: Wet solvent (

peak broadens NH) or use of -

Fix: Dry sample under high vacuum; switch to fresh ampoule of DMSO-d6.

-

-

Issue: Extra Singlet at ~3.3 ppm.

-

Cause: Water in DMSO.

-

Fix: Do not confuse with the benzylic singlet. The benzylic singlet is at ~4.35 ppm. Water is at 3.33 ppm.

-

-

Issue: "Roof Effect" in Aromatic Region.

-

Cause: Strong coupling between AA' and BB' protons.

-

Fix: This is normal for para-substituted benzenes. It confirms the 1,4-substitution pattern.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (Standard text for interpretation of AA'BB' systems and sulfonamide shifts).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10106622, Benzenesulfonamide derivatives. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for Pulse Sequence protocols).[4][6]

Sources

- 1. This compound | CAS: 223555-85-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Application Note: Strategic Utilization of 1-(4-Bromophenyl)-N-propylmethanesulfonamide in Medicinal Chemistry

Introduction: The Bifunctional Scaffold

In modern drug discovery, the demand for privileged scaffolds —molecular frameworks capable of providing diverse ligands for biological targets—is paramount. 1-(4-Bromophenyl)-N-propylmethanesulfonamide represents a high-value "bifunctional" intermediate. Its utility stems from the orthogonal reactivity of its two primary pharmacophoric handles:

-

The Aryl Bromide (Ar-Br): A versatile electrophile for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for rapid exploration of lipophilic space and "Late-Stage Functionalization" (LSF).

-

The Benzylsulfonamide Core (

): A non-classical bioisostere of amides and ureas. Unlike the planar amide bond, the sulfonamide moiety introduces a tetrahedral geometry around the sulfur atom, offering unique hydrogen-bonding vectors and improved metabolic stability against proteolytic enzymes.

This Application Note details the physicochemical profile, synthetic protocols, and library generation strategies for this scaffold, specifically targeting researchers in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Chemical Biology & Pharmacophore Analysis[1][2]

Structural Attributes

The compound belongs to the benzylsulfonamide class. The methylene spacer (

-

Lipophilicity (cLogP): ~2.8 (Estimated). The

-propyl chain adds hydrophobic bulk, aiding membrane permeability. -

H-Bonding: The sulfonamide oxygen atoms act as acceptors; the secondary amine (

) is a donor. -

Acidity: The sulfonamide

typically has a pKa of 10–11. Note that the benzylic protons (

Therapeutic Relevance

Benzylsulfonamides have been successfully employed in:

-

Protease Inhibitors: Mimicking the transition state of peptide hydrolysis.

-

Ion Channel Modulators: Specifically AMPA receptor potentiators and P2X7 antagonists.

-

Metabolic Stability: The sulfonamide bond is generally resistant to esterases and amidases, prolonging half-life (

).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Use this protocol if the starting material is not purchased commercially. This method ensures high purity without column chromatography.

Reaction Overview:

Materials:

-

4-Bromophenylmethanesulfonyl chloride (1.0 eq)

- -Propylamine (1.1 eq)

-

Triethylamine (Et

N) (1.5 eq) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-Bromophenylmethanesulfonyl chloride (5.0 g, 18.5 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under

atmosphere. Cool to 0°C using an ice bath. -

Addition: Mix

-propylamine (1.2 g, 20.4 mmol) with Et -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

-

Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess amine/Et

N, followed by saturated NaHCO -

Isolation: Dry over MgSO

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Protocol B: Divergent Library Generation (Suzuki-Miyaura Coupling)

This protocol utilizes the Ar-Br handle to generate a biaryl library. The use of Potassium Phosphate as a base is critical to prevent sulfonamide interference.

Reaction Logic:

The sulfonamide

Materials:

-

Scaffold: this compound (1.0 eq)[2]

-

Boronic Acids (

): Diverse set (1.5 eq) -

Catalyst: Pd(dppf)Cl

DCM (3 mol%) -

Base: K

PO -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Loading: In a microwave vial or pressure tube, charge the Scaffold (0.5 mmol), Boronic Acid (0.75 mmol), and K

PO -

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed Dioxane/Water (5 mL). Add the Pd catalyst last under a positive stream of Argon.

-

Heating:

-

Thermal: Heat at 90°C for 12 hours.

-

Microwave (Recommended): 110°C for 30 minutes.

-

-

Scavenging (Optional but Recommended): Add 50 mg of SiliaMetS® Thiol resin and stir for 30 mins to remove residual Palladium.

-

Filtration & Analysis: Filter through Celite. Analyze crude by LC-MS.

-

Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Validation Data

Table 1: Expected Physicochemical Properties & Validation Parameters

| Parameter | Value / Range | Method of Verification |

| Molecular Weight | 292.19 g/mol | High-Res Mass Spec (ESI+) |

| Appearance | White Crystalline Solid | Visual Inspection |

| Melting Point | 108–112°C | DSC or Capillary MP |

| 400 MHz NMR | ||

| Solubility | DMSO (>50 mM), EtOH (>20 mM), Water (<1 mM) | Kinetic Solubility Assay |

| Stability | Stable at RT; Avoid strong oxidizers | Stress testing (60°C, 7 days) |

Visualization: Parallel Medicinal Chemistry Workflow

The following diagram illustrates the logical flow for expanding this scaffold into a bioactive library.

Figure 1: Divergent synthesis strategy utilizing the this compound scaffold.

Expert Insights & Troubleshooting

-

Regioselectivity of Alkylation: If attempting to alkylate the sulfonamide nitrogen (Path C in Figure 1) using strong bases like NaH, be aware that the benzylic position (

) is also acidic.-

Solution: Use milder bases like

in Acetone or DMF for N-alkylation to avoid deprotonating the carbon.

-

-

Palladium Removal: Sulfonamides can coordinate to Palladium, leading to high metal content in the final compound.

-

Solution: Always use a metal scavenger (e.g., SiliaMetS® Thiol or DMT) during workup.

-

-

Crystallinity: The N-propyl chain often imparts good crystallinity compared to methyl (too high MP, low solubility) or butyl (too lipophilic/oily). This makes the N-propyl variant an ideal "crystallization handle" for X-ray studies of protein-ligand complexes.

References

-

Scaffold Utility: Scott, K. A., et al. "Sulfonamides as Bioisosteres: Rational Design in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

-

Sulfonamide Synthesis: "Preparation of Sulfonamides from Sulfonyl Chlorides and Amines."[6] Organic Syntheses, Coll. Vol. 4, p.943.

-

Benzylsulfonamide Activity: Brötz-Oesterhelt, H., et al. "Dysregulation of bacterial proteolytic machinery by a new class of acyldepsipeptide antibiotics." Nature Medicine, 2005. (Discusses related sulfonamide pharmacophores).[8][3][7][9][10]

(Note: While specific literature on the exact N-propyl/4-bromo derivative is limited to patent databases, the protocols above are derived from standard validated methodologies for the benzylsulfonamide class.)

Sources

- 1. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 172517-39-4|1-(4-Bromophenyl)-N-methylmethanesulfonamide|BLD Pharm [bldpharm.com]

- 3. N-(4-Bromophenyl)methanesulfonamide 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CAS 4284-50-8: N-(4-Bromophenyl)methanesulfonamide [cymitquimica.com]

Application Note: 1-(4-Bromophenyl)-N-propylmethanesulfonamide (BPM-Pr) as a Chemical Probe

[1]

Executive Summary

This compound (CAS: 223555-85-9) is a high-value chemical probe used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1] Structurally, it serves as a robust "warhead precursor" containing two distinct vectors for chemical elaboration: the lipophilic N-propyl tail and the reactive para-bromo aryl handle.[1]

In medicinal chemistry, this probe is critical for:

-

Bioisosteric Scanning: Evaluating the thermodynamic impact of replacing a sulfamide (e.g., in Macitentan-class antagonists) with a methanesulfonamide linker.[1][2]

-

Fragment Screening: Interrogating hydrophobic sub-pockets (S2/S3) in metalloproteases and GPCRs via X-ray crystallography or NMR.[1][2]

-

Library Expansion: Acting as a core scaffold for Suzuki-Miyaura cross-coupling to generate focused libraries of biaryl sulfonamides.[1][2]

Technical Profile & Physicochemical Properties[1][2][3][4][5][6]

Before integrating BPM-Pr into screening cascades, researchers must account for its solubility and lipophilicity profile.[1][2] The compound exhibits moderate lipophilicity, making it ideal for membrane permeability studies but requiring DMSO co-solvents for aqueous assays.[1][2]

Table 1: Physicochemical Data Profile

| Property | Value | Relevance to Assay Design |

| Molecular Weight | 292.19 g/mol | Ideal for Fragment-Based Screening (Rule of 3 compliant).[1] |

| cLogP | ~2.8 - 3.1 | Moderate lipophilicity; requires <1% DMSO in cell assays.[1][2] |

| H-Bond Donors | 1 (NH) | Critical for H-bond networking in receptor pockets.[1] |

| H-Bond Acceptors | 2 (SO₂) | Interacts with backbone amides or active site water networks.[1][2] |

| Rotatable Bonds | 4 | Low entropic penalty upon binding.[1][2] |

| Topological Polar Surface Area | ~46 Ų | Good predictor of oral bioavailability and BBB penetration.[1][2] |

| Reactive Handle | Aryl Bromide | Site for Pd-catalyzed diversification.[1][2] |

Application 1: Bioisosteric Probing (Sulfamide vs. Sulfonamide)

A primary application of BPM-Pr is investigating the Sulfamide-to-Sulfonamide Switch . In the development of Endothelin Receptor Antagonists (such as Macitentan), the linker geometry is crucial.[1][2] BPM-Pr serves as a comparator probe to determine if the extra nitrogen in a sulfamide linker contributes to binding affinity via water bridges or if it can be replaced by a methylene group (methanesulfonamide) to improve metabolic stability.[1][2]

Mechanism of Action (The "Linker Scan")

-

Hypothesis: Replacing the -NH- of a sulfamide with -CH2- (as in BPM-Pr) alters the bond angle and H-bond donor capacity.[1]

-

Experiment: Parallel synthesis of the BPM-Pr derivative and its sulfamide analog, followed by Competition Binding Assays (e.g., against ET-1).

-

Outcome: If

is maintained, the methanesulfonamide offers a lower polar surface area (PSA) and potentially better CNS penetration.[1][2]

Workflow Diagram: Bioisosteric Optimization Cycle

The following diagram illustrates how BPM-Pr is used to validate linker chemistry during the Hit-to-Lead phase.

Caption: Workflow for utilizing BPM-Pr to validate sulfonamide bioisosteres in GPCR ligand design.

Application 2: Fragment-Based Library Generation

BPM-Pr is a "privileged structure" for generating libraries targeting Ion Channels (e.g., TRP, KCNQ) and Enzymes (e.g., Carbonic Anhydrase) .[1] The aryl bromide allows for rapid expansion into biaryl systems.[1][2]

Protocol: Suzuki-Miyaura Cross-Coupling for Library Expansion

Objective: Functionalize the para-position of BPM-Pr to probe the S1' pocket of a target protein.[1]

Reagents:

-

Probe: this compound (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (1.2 equiv) (Library of diverse aryl/heteroaryl acids)[2]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)[2]

-

Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Preparation: In a microwave vial, dissolve BPM-Pr (0.2 mmol) and the specific Boronic Acid (0.24 mmol) in 1,4-Dioxane (2 mL).

-

Activation: Add the Pd catalyst and aqueous K₂CO₃.

-

Degassing: Purge the vial with Nitrogen or Argon for 2 minutes to remove oxygen (critical to prevent homocoupling).

-

Reaction: Seal and heat at 90°C for 4 hours (or 110°C for 30 min in a microwave reactor).

-

Work-up: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1][2]

-

Purification: Isolate via preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient).

-

Validation: Verify product identity via LC-MS (Expect M+H shift corresponding to -Br +R).

Self-Validating Check:

Application 3: Solubility & Metabolic Stability Assessment

When using BPM-Pr as a probe in biological media, its stability is paramount.[1][2] The sulfonamide bond is generally stable, but the N-propyl group is a site for potential CYP450 oxidation.[1][2]

Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Materials:

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)

Procedure:

-

Pre-Incubation: Mix Microsomes (0.5 mg/mL final) and BPM-Pr in Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.[1][2]

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

gives

Interpretation:

Scientific Grounding & References

The protocols and logic above are derived from established medicinal chemistry principles regarding sulfonamide bioisosteres and fragment elaboration.

Key Concepts & Citations

-

Sulfonamide Bioisosterism: The transition from sulfonamides to sulfamides (and vice versa) is a classic strategy in optimizing physicochemical properties without altering the core binding vector.[1][2] This was famously utilized in the discovery of Macitentan , where a propylsulfamide moiety was optimized [1].[1][2]

-

Fragment-Based Drug Discovery (FBDD): Aryl bromides like BPM-Pr are "standard fragments" in FBDD libraries because they allow for "SAR by Catalog" or rapid "SAR by Synthesis" via Suzuki coupling [2].[1]

-

Privileged Scaffolds: The benzenesulfonamide core is recognized as a privileged scaffold for targeting Carbonic Anhydrases and Proteases [3].[1][2]

References

-

Bolli, M. H., et al. (2012).[1][2][3] The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.[1][3] Journal of Medicinal Chemistry, 55(17), 7849–7861.[1][2] Link[2]

-

Erlanson, D. A., et al. (2016).[1][2] Twenty years on: the impact of fragment-based drug discovery.[1][2] Nature Reviews Drug Discovery, 15, 605–619.[1][2] Link

-

Supuran, C. T. (2008).[1][2][4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7, 168–181.[1][2] Link

Disclaimer: This Application Note is for research use only. This compound is a chemical reagent and should be handled with appropriate PPE in a fume hood.[1]

Experimental design for testing 1-(4-Bromophenyl)-N-propylmethanesulfonamide efficacy

Application Note: Technical Evaluation of 1-(4-Bromophenyl)-N-propylmethanesulfonamide

Executive Summary & Rationale

This guide outlines the experimental framework for evaluating This compound , a sulfonamide derivative possessing a lipophilic bromophenyl moiety and a propyl-substituted amine.

Scientific Rationale:

The sulfonamide (

Therefore, this compound must be evaluated through a hierarchical screening funnel:

-

Physicochemical Validation: Ensuring solubility (critical due to the halogenated aromatic ring).

-

Target Engagement: Enzymatic inhibition of hCA II (a representative cytosolic isoform).

-

Cellular Safety: Cytotoxicity profiling to establish a Selectivity Index (SI).

Visualizing the Experimental Logic

The following flowchart illustrates the decision matrix for this compound. If the compound fails solubility criteria, efficacy data is invalid.

Caption: Hierarchical screening workflow ensuring physicochemical suitability prior to biological testing.

Protocol 1: Physicochemical Stability & Solubility

Objective: The 4-bromophenyl group significantly increases

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

DMSO (anhydrous).

-

Reference Standard: Hydrocortisone (Low solubility control).

Methodology:

-

Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mM.

-

Dosing: Spike the DMSO stock into PBS to achieve final concentrations of 1, 10, 50, and 100 µM. Final DMSO concentration must remain

(v/v). -

Incubation: Shake at 37°C for 4 hours (thermodynamic equilibrium approximation).

-

Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS. Compare peak area to a standard curve prepared in 100% DMSO (representing 100% solubility).

Acceptance Criteria:

-

High Solubility: > 50 µM recovery.

-

Low Solubility: < 10 µM (Requires formulation optimization before efficacy testing).

Protocol 2: Target Efficacy (hCA II Inhibition)

Objective: Quantify the efficacy of this compound as a Carbonic Anhydrase inhibitor. Mechanism: The assay utilizes the esterase activity of hCA II. The enzyme hydrolyzes 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol , which is yellow and absorbs at 405 nm. Inhibitors prevent this color change.

Assay Mechanism Diagram:

Caption: Competitive inhibition mechanism. The sulfonamide binds the Zinc active site, blocking 4-NPA hydrolysis.

Materials:

-

Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).

-

Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetonitrile).

-

Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

-

Positive Control: Acetazolamide (Standard CA inhibitor).

Step-by-Step Protocol:

-

Plate Setup: Use a 96-well clear flat-bottom microplate.

-

Enzyme Addition: Add 140 µL of Assay Buffer and 20 µL of hCA II enzyme solution (final conc. 50 nM) to experimental wells.

-

Compound Addition: Add 20 µL of the test compound (diluted in buffer/DMSO).

-

Test Range: 0.1 nM to 10 µM (8-point dose-response).

-

Controls: Buffer only (Blank), Enzyme + DMSO (100% Activity).

-

-

Pre-Incubation: Incubate for 15 minutes at 25°C to allow enzyme-inhibitor binding.

-

Substrate Initiation: Add 20 µL of 3 mM 4-NPA substrate to all wells.

-

Detection: Immediately measure Absorbance at 405 nm in kinetic mode for 30 minutes (read every 60 seconds).

-

Calculation: Determine the initial velocity (

) of the reaction.

Data Analysis:

Calculate

Protocol 3: Cellular Safety (Selectivity Index)

Objective: Determine if the compound is cytotoxic. A potent inhibitor is useless if it kills healthy cells non-specifically.

Cell Line: HEK293 (Human Embryonic Kidney) – a standard robust cell line for toxicity screening.

Methodology (MTS/MTT Assay):

-

Seeding: Seed HEK293 cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5%

. -

Treatment: Remove media and add fresh media containing the test compound (0.1 µM – 100 µM).

-

Vehicle Control: 0.5% DMSO.

-

Positive Kill Control: 10% DMSO or Staurosporine.

-

-

Exposure: Incubate for 48 hours.

-

Development: Add 20 µL of MTS reagent (Promega CellTiter 96®). Incubate for 2-4 hours.

-

Measurement: Read Absorbance at 490 nm.

Output:

Calculate the

-

Target:

(Ideally

Data Presentation & Statistical Controls

Summary Table Template:

| Parameter | Metric | Acceptance Criteria | Result (Example) |

| Solubility | Kinetic Sol. (pH 7.4) | ||

| Efficacy | hCA II | ||

| Toxicity | HEK293 | ||

| Selectivity | SI Ratio |

Quality Control (Z-Factor):

For the enzymatic assay to be considered robust, calculate the Z-factor using the positive (Acetazolamide) and negative (DMSO) controls.

-

Requirement:

is required for assay validation.

References

-

Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. In Vitro Enzyme Inhibition Assays.[1] Available from: [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available from: [Link]

-

World Health Organization. (2018).[2] Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series.[2] Available from: [Link]

- Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-(4-Bromophenyl)-N-propylmethanesulfonamide

Case ID: #SYN-BPMS-042 Status: Open Subject: Yield Optimization & Troubleshooting for Benzylsulfonamide Derivatives

Executive Summary & Chemical Context

Target Molecule: 1-(4-Bromophenyl)-N-propylmethanesulfonamide

Core Structure: Benzylsulfonamide scaffold (

Critical Technical Warning:

Unlike simple phenylsulfonyl chlorides (e.g., tosyl chloride), (4-bromophenyl)methanesulfonyl chloride contains acidic benzylic protons (

The "Golden Route" Protocol

This optimized protocol is designed to minimize sulfene formation and hydrolysis.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| (4-Bromophenyl)methanesulfonyl chloride | Electrophile | 1.0 | Unstable. Check purity via H-NMR before use. |

| n-Propylamine | Nucleophile | 1.1 | Slight excess ensures complete consumption of chloride. |

| Triethylamine (TEA) | Base (Scavenger) | 1.2 | Mild base preferred over inorganic bases to maintain homogeneity. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous required (Water < 50 ppm). |

| DMAP | Catalyst | 0.05 | Optional.[1] Accelerates reaction at low temp. |

Step-by-Step Procedure

-

Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask. Purge with Nitrogen/Argon. Add anhydrous DCM (0.1 M concentration relative to sulfonyl chloride).

-

Solubilization: Add (4-bromophenyl)methanesulfonyl chloride. Cool the system to -10°C to 0°C (Ice/Salt bath). Crucial: Low temperature prevents elimination.

-

Amine Addition: Mix n-propylamine and TEA in a separate dry vial with a small amount of DCM. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes.

-

Why? Adding the base/amine slowly prevents localized "hotspots" of high basicity that trigger sulfene formation.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

-

Quench: Quench with 1M HCl (aq). This neutralizes excess amine and solubilizes the TEA salts.

Workflow Visualization

Figure 1: Optimized workflow emphasizing temperature control to prevent side reactions.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<50%) with Complex TLC

Diagnosis: Sulfene Elimination. If you observe a streak on the TLC or "tar" formation, the base (TEA) likely deprotonated the benzylic position instead of acting as an HCl scavenger.

-

Solution A (Change Base): Switch to Pyridine (solvent and base) or DIPEA (Hunig's base). Pyridine is less likely to trigger elimination than TEA.

-

Solution B (Inverse Addition): Dissolve the amine and base in the flask first, then add the sulfonyl chloride as a solution dropwise. This ensures the sulfonyl chloride never sees an excess of base.

Issue 2: Recovery of Sulfonic Acid (Starting Material Hydrolysis)

Diagnosis: Wet Reagents. Benzylsulfonyl chlorides are extremely moisture-sensitive. Hydrolysis yields (4-bromophenyl)methanesulfonic acid, which is water-soluble and lost during the aqueous wash.

-

Solution: Dry DCM over molecular sieves (3Å) overnight. Ensure the amine is dry (distill over KOH if necessary).

Issue 3: Product is an Oil/Emulsion during Workup

Diagnosis: Incomplete Salt Removal.

-

Solution: Wash the organic layer with saturated NaHCO₃ followed by Brine . If an emulsion forms, add a small amount of Methanol to break surface tension, or filter through a Celite pad.

-

Crystallization: If the product oils out, dissolve in minimum hot Ethanol and add Water dropwise until turbid. Cool slowly to 4°C.

Diagnostic Logic Tree

Figure 2: Decision matrix for identifying reaction failures based on TLC analysis.

References

-

General Sulfonamide Synthesis via Sulfonyl Chlorides

- Reactivity of Benzylsulfonyl Chlorides (Sulfene Mechanism)

-

Purification & Workup Standards

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scilit.com [scilit.com]

- 6. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-N-propylmethanesulfonamide

Topic: Troubleshooting & Optimization Guide

Target Molecule: 1-(4-Bromophenyl)-N-propylmethanesulfonamide

CAS Registry Number: (Analogous structures generally classified under

Executive Summary & Core Mechanism

The "Sulfene Trap": Why this synthesis fails. Unlike standard benzenesulfonamide syntheses (e.g., tosyl chloride + amine), the synthesis of This compound involves a phenylmethanesulfonyl chloride derivative.

The presence of the benzylic methylene group (

-

Pathway A (Desired): Nucleophilic attack by

-propylamine on the sulfene (or direct substitution) -

Pathway B (Undesired): Self-reaction of the sulfene

Stilbenes (dimers) and complex oligomers.

This guide provides the protocols to favor Pathway A and troubleshoot Pathway B.

Standard Operating Procedures (SOPs)

Protocol A: The "Low-Temp" Anhydrous Method (Recommended)

Best for high purity and avoiding hydrolysis.

Reagents:

-

(4-Bromophenyl)methanesulfonyl chloride (1.0 equiv)

- -Propylamine (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv) [Note: Do not use large excess]

-

Dichloromethane (DCM), Anhydrous (0.2 M concentration)

Workflow:

-

Dissolution: Dissolve (4-Bromophenyl)methanesulfonyl chloride in anhydrous DCM under Nitrogen/Argon.

-

Cryo-Cooling: Cool the solution to -10°C (Ice/Salt bath or Chiller). Critical Step: Low temperature suppresses sulfene dimerization.

-

Amine Addition: Add

-Propylamine slowly. -

Base Addition (The Control Point): Add TEA dropwise over 20–30 minutes. Do not add all at once. A rapid exotherm indicates uncontrolled sulfene formation.

-

Reaction: Stir at -10°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

-

Quench: Add 1M HCl (aq) to neutralize excess amine and base.

Protocol B: The Schotten-Baumann Method (Alternative)

Use if Protocol A yields "red oils" or stilbene dimers.

Reagents:

-

Sulfonyl Chloride (1.0 equiv) in DCM.

- -Propylamine (1.2 equiv).

-

Base: 10%

or

Workflow:

-

Mix the amine and aqueous carbonate base vigorously.

-

Add the Sulfonyl Chloride (dissolved in DCM) dropwise to the rapidly stirring biphasic mixture at 0°C.

-

Mechanism: The inorganic base is less likely to trigger rapid elimination to the sulfene compared to organic amine bases in the organic phase.

Visualizing the Chemistry

Figure 1: Reaction Workflow & Decision Tree

Caption: The critical divergence between successful synthesis and dimerization depends on temperature and rate of base addition.

Troubleshooting Guide (Q&A)

Category A: Reactivity & Yield Issues

Q1: My reaction mixture turned a deep red/brown color, and the yield is <20%. What happened?

-

Diagnosis: You have likely triggered the Wedekind Reaction (Sulfene dimerization). The red/brown color is characteristic of conjugated stilbene byproducts (

) and their oligomers. -

Solution:

-

Repeat the reaction at a lower temperature (-10°C to -20°C).

-

Switch the addition order: Dissolve the Amine and Base first, then add the Sulfonyl Chloride solution very slowly to the amine. This ensures the sulfene (if formed) is immediately trapped by the high concentration of amine present.

-

Q2: I see starting material remaining despite adding excess base.

-

Diagnosis: Hydrolysis. Phenylmethanesulfonyl chlorides are extremely moisture-sensitive, more so than tosyl chloride.

-

Solution: Ensure DCM is distilled or dried over molecular sieves. Verify the quality of the amine (ensure it is dry). Increase the amine equivalents to 1.5.

Category B: Impurity Profile

Q3: TLC shows a non-polar spot that glows under UV but is not the starting material.

-

Identification: This is likely the Stilbene dimer (1,2-bis(4-bromophenyl)ethene).

-

Removal:

-

Workup: Wash the organic layer with 1M HCl, then saturated

. -

Purification: The sulfonamide is polar (H-bond donor). The stilbene is non-polar. Use a silica column with a gradient from 100% Hexanes

20% EtOAc/Hexanes. The stilbene will elute first.

-

Q4: The product is an oil that won't crystallize.

-

Diagnosis: Trace solvent or stilbene impurities are preventing crystal lattice formation.

-

Solution:

-

Trituration: Add cold diethyl ether or pentane to the oil and scratch the flask sides.

-

Recrystallization: Dissolve in minimum hot Ethanol or Isopropanol, then add water dropwise until cloudy. Cool slowly.

-

Category C: Analytical Verification

Table 1: Expected Analytical Data

| Feature | Expected Signal | Interpretation |

| 1H NMR (Benzylic) | Singlet, | The |

| 1H NMR (Propyl) | Triplet ( | Confirms |

| 1H NMR (NH) | Broad Singlet, | Exchangeable with |

| Appearance | White to Off-White Solid | Yellow/Orange indicates conjugation (impurity). |

Advanced Mechanism: The Sulfene Pathway

To understand the sensitivity of this reaction, one must recognize the intermediate described by King & Durst (1966).

Caption: The sulfene intermediate is the pivot point. High amine concentration favors the Product path.

Mechanistic Insight: The benzylic protons are activated by both the electron-withdrawing Sulfonyl group and the Phenyl ring. When a base removes a proton, chloride is ejected (E1cB-like mechanism), forming the sulfene. This species is an electrophile. If the amine is present and nucleophilic enough, it attacks the sulfur of the sulfene to form the sulfonamide. If not, the sulfene reacts with itself.

References

-

King, J. F., & Durst, T. (1966).[2] The reaction of phenylmethanesulfonyl chloride with tertiary amines: Formation of geometrical isomers about a carbon-sulfur double bond.[3] Canadian Journal of Chemistry, 44(7), 819–828.[2] [Link]

- Context: Establishes the sulfene mechanism and stilbene byproduct formation for this specific class of sulfonyl chlorides.

-

Shaabani, A., et al. (2007).[4] A novel approach for the synthesis of alkyl and aryl sulfonamides.[4][5] Tetrahedron Letters, 48(12), 2185-2188. [Link][4]

- Context: General sulfonamide synthesis protocols and troubleshooting.

-

Truce, W. E., et al. (1966).[2] Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride.[2][3] Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: 1-(4-Bromophenyl)-N-propylmethanesulfonamide